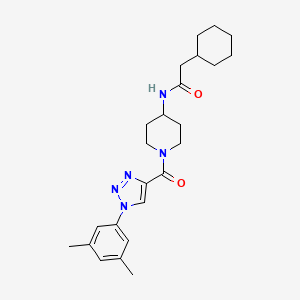
2-cyclohexyl-N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyclohexyl-N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide is a synthetic compound with potential applications in various scientific fields. This complex molecule is characterized by its unique structure, combining cyclohexyl, piperidinyl, and triazole groups, which contribute to its distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclohexyl-N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide typically involves multi-step procedures. Common methods include:
Formation of the triazole ring: Starting with 3,5-dimethylphenylamine, it undergoes cycloaddition with azide derivatives to form the triazole ring.
Cyclohexyl group attachment: A cyclohexylamine is then introduced through an amidation reaction, linking it to the acetamide backbone.
Final coupling: The piperidinyl moiety is attached through a coupling reaction, often facilitated by reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial synthesis would scale up these reactions using optimized conditions for yield and purity, involving automated reactors and stringent control of reaction parameters such as temperature, pressure, and solvent systems.
化学反応の分析
Types of Reactions
2-cyclohexyl-N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide can undergo various reactions including:
Oxidation: Potential transformation of methyl groups or the triazole ring under oxidative conditions.
Reduction: Possible reduction of the carbonyl groups leading to alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at different reactive centers within the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxide ions, alkoxide ions.
Major Products
The major products from these reactions would vary based on the specific sites of reactivity, yielding various oxidized, reduced, or substituted derivatives that could further be used in different applications.
科学的研究の応用
This compound finds utility in multiple scientific arenas:
Chemistry: As a building block for synthesizing more complex molecules or studying reaction mechanisms.
Biology: Potential use in biochemical assays for enzyme inhibition or receptor binding studies.
Medicine: Investigated for its pharmacological properties, possibly targeting specific receptors or enzymes.
Industry: Could serve as a specialty chemical in manufacturing processes or material science.
作用機序
The exact mechanism of action would depend on its specific applications. For medicinal purposes, it might act by:
Binding to molecular targets: Such as enzymes or receptors, altering their activity.
Pathways involved: Potentially modulating signal transduction pathways or metabolic processes.
類似化合物との比較
2-cyclohexyl-N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide can be compared to other compounds with similar functional groups:
2-cyclohexyl-N-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide: Lacks the dimethyl substitutions on the phenyl ring.
2-phenyl-N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide: Has a phenyl instead of a cyclohexyl group.
Uniqueness
This compound's uniqueness lies in its combined structural motifs, offering distinct reactivity and binding properties that can be leveraged in various research and industrial contexts.
That's a wrap on this compound! Pretty intricate stuff. Where do you see it being used the most?
特性
IUPAC Name |
2-cyclohexyl-N-[1-[1-(3,5-dimethylphenyl)triazole-4-carbonyl]piperidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N5O2/c1-17-12-18(2)14-21(13-17)29-16-22(26-27-29)24(31)28-10-8-20(9-11-28)25-23(30)15-19-6-4-3-5-7-19/h12-14,16,19-20H,3-11,15H2,1-2H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLXUVZUWFMVCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)CC4CCCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














